molecular formula C12H18N2 B1529351 1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1267815-44-0

1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B1529351
CAS No.: 1267815-44-0
M. Wt: 190.28 g/mol
InChI Key: JLDOHVIQBNBHBP-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a benzene ring fused with a diazepine ring, which is a seven-membered ring containing two nitrogen atoms.

Scientific Research Applications

1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines can have side effects, including drowsiness, weakness, and confusion. In some cases, they may cause paradoxical reactions, such as aggression, rage, and mania . Long-term use can lead to tolerance, dependence, and withdrawal symptoms. Overdose can be dangerous, especially when combined with other CNS depressants .

Future Directions

Research into benzodiazepines continues, with a focus on developing compounds with improved efficacy and fewer side effects. Novel delivery systems, such as nanoparticle-based methods, are also being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-phenylenediamine with a suitable ketone, such as acetone, under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce nitro, halogen, or sulfonyl groups onto the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its isopropyl group may influence its binding affinity and metabolic stability, potentially leading to different therapeutic effects and side effect profiles.

Properties

IUPAC Name

1-propan-2-yl-2,3,4,5-tetrahydro-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(2)14-8-7-13-9-11-5-3-4-6-12(11)14/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDOHVIQBNBHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
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1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 3
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 4
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 5
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Reactant of Route 6
1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

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